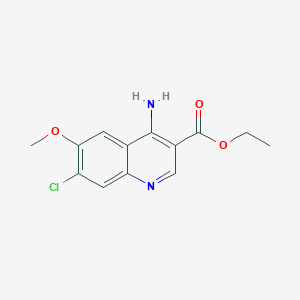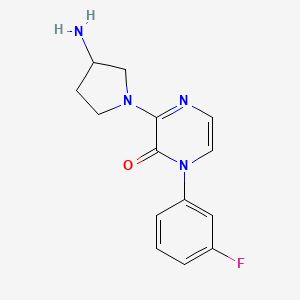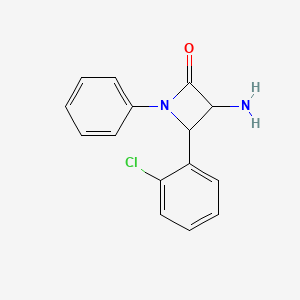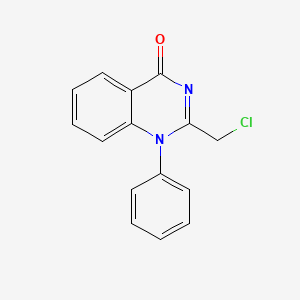
1-Phenylethyl isoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl isoquinoline-3-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenylethyl group attached to the isoquinoline ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 1-Phenylethyl isoquinoline-3-carboxylate, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core .
Another method is the Bischler-Napieralski reaction, where β-phenylethylamine reacts with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the isoquinoline ring .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and environmentally friendly solvents is common in industrial settings to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Phenylethyl isoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitro-substituted isoquinoline derivatives.
Scientific Research Applications
1-Phenylethyl isoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Phenylethyl isoquinoline-3-carboxylate involves its interaction with specific molecular targets. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they may inhibit enzymes involved in cell proliferation or interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Angustureine: A natural isoquinoline alkaloid with similar structural features.
Galipeine: Another isoquinoline derivative with biological activity.
Cuspareine: Known for its pharmacological properties.
Uniqueness
1-Phenylethyl isoquinoline-3-carboxylate is unique due to its specific phenylethyl substitution, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C18H15NO2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-phenylethyl isoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO2/c1-13(14-7-3-2-4-8-14)21-18(20)17-11-15-9-5-6-10-16(15)12-19-17/h2-13H,1H3 |
InChI Key |
SQSQJQQQGMJRAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=CC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one](/img/structure/B11846963.png)

![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)







